molecular formula C11H8N4O2 B14695363 4H-1-Benzopyran-4-one, 8-methyl-2-(1H-tetrazol-5-yl)- CAS No. 33544-02-4

4H-1-Benzopyran-4-one, 8-methyl-2-(1H-tetrazol-5-yl)-

Cat. No.: B14695363
CAS No.: 33544-02-4
M. Wt: 228.21 g/mol
InChI Key: JJYZKDKAKOHVRX-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 8-methyl-2-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran ring system, which is fused with a tetrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 8-methyl-2-(1H-tetrazol-5-yl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from by-products.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 8-methyl-2-(1H-tetrazol-5-yl)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents to form different derivatives.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

4H-1-Benzopyran-4-one, 8-methyl-2-(1H-tetrazol-5-yl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 8-methyl-2-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-4-one, 2-methyl-: A similar compound with a methyl group at the 2-position.

    4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-: Another derivative with hydroxyl and methoxy groups.

Uniqueness

4H-1-Benzopyran-4-one, 8-methyl-2-(1H-tetrazol-5-yl)- is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

33544-02-4

Molecular Formula

C11H8N4O2

Molecular Weight

228.21 g/mol

IUPAC Name

8-methyl-2-(2H-tetrazol-5-yl)chromen-4-one

InChI

InChI=1S/C11H8N4O2/c1-6-3-2-4-7-8(16)5-9(17-10(6)7)11-12-14-15-13-11/h2-5H,1H3,(H,12,13,14,15)

InChI Key

JJYZKDKAKOHVRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C=C(O2)C3=NNN=N3

Origin of Product

United States

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